molecular formula C17H17BrN2O3 B2483141 5-bromo-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]furan-2-carboxamide CAS No. 941873-17-2

5-bromo-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]furan-2-carboxamide

Cat. No.: B2483141
CAS No.: 941873-17-2
M. Wt: 377.238
InChI Key: RCOVWZZWJIUBCI-UHFFFAOYSA-N
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Description

5-bromo-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]furan-2-carboxamide is an organic compound belonging to the class of 2-furanilides These compounds are characterized by a furan ring substituted at the 2-position with an anilide

Scientific Research Applications

5-bromo-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]furan-2-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Preparation Methods

The synthesis of 5-bromo-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]furan-2-carboxamide typically involves several steps. One common method involves the reaction of 2-furanilides with appropriate brominating agents under controlled conditions. The reaction conditions often include the use of solvents such as methanol or acetic acid, and the reaction temperature is maintained at around 80°C for optimal yield .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly electrophilic aromatic substitution, due to the presence of the bromine atom on the furan ring.

Common reagents used in these reactions include bromine, acetic acid, and various oxidizing and reducing agents. The major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of 5-bromo-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Similar compounds to 5-bromo-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]furan-2-carboxamide include other 2-furanilides, such as 5-bromo-N-(3-chloro-2-(4-(prop-2-ynyl)piperazin-1-yl)phenyl)furan-2-carboxamide . These compounds share a similar core structure but differ in their substituents, which can lead to variations in their chemical and biological properties. The uniqueness of this compound lies in its specific substituents, which may confer distinct reactivity and biological activity.

Properties

IUPAC Name

5-bromo-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17BrN2O3/c1-11-5-6-12(19-17(22)14-7-8-15(18)23-14)10-13(11)20-9-3-2-4-16(20)21/h5-8,10H,2-4,9H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCOVWZZWJIUBCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC=C(O2)Br)N3CCCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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